molecular formula C11H10FNO2 B5013549 5-fluoro-2-propyl-1H-isoindole-1,3(2H)-dione

5-fluoro-2-propyl-1H-isoindole-1,3(2H)-dione

Cat. No. B5013549
M. Wt: 207.20 g/mol
InChI Key: DYRQHOSQVRFRET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-2-propyl-1H-isoindole-1,3(2H)-dione is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Flurothyl, and it possesses unique properties that make it useful in many areas of research.

Mechanism of Action

The mechanism of action of 5-fluoro-2-propyl-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed to interact with GABA receptors in the brain, which are responsible for the regulation of neuronal activity. This interaction leads to the inhibition of neuronal activity, resulting in a decrease in seizure activity.
Biochemical and Physiological Effects:
Studies have shown that this compound has anticonvulsant properties, making it a potential therapeutic agent for the treatment of epilepsy. It has also been shown to have anxiolytic effects, reducing anxiety in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-fluoro-2-propyl-1H-isoindole-1,3(2H)-dione in lab experiments is its ability to selectively interact with GABA receptors, making it a useful tool for studying the role of these receptors in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 5-fluoro-2-propyl-1H-isoindole-1,3(2H)-dione. One area of interest is the development of new therapeutic agents based on this compound, particularly for the treatment of epilepsy and anxiety disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.

Synthesis Methods

The synthesis of 5-fluoro-2-propyl-1H-isoindole-1,3(2H)-dione is achieved through a multi-step process that involves the reaction of various chemicals. One of the most common methods involves the reaction of 2-aminobenzoic acid with propyl bromide to form 2-propylbenzoic acid. This compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 5-fluoro-1H-isoindole-1,3(2H)-dione to yield this compound.

Scientific Research Applications

5-fluoro-2-propyl-1H-isoindole-1,3(2H)-dione has shown significant potential in various scientific research fields. It has been used as a reagent in organic synthesis, as a building block for the synthesis of other compounds, and as a potential therapeutic agent.

properties

IUPAC Name

5-fluoro-2-propylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-2-5-13-10(14)8-4-3-7(12)6-9(8)11(13)15/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRQHOSQVRFRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C1=O)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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